molecular formula C22H21NO4 B13549349 rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid

rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylicacid

Cat. No.: B13549349
M. Wt: 363.4 g/mol
InChI Key: HXJXYTOFUCGTDW-CNNODRBYSA-N
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Description

The compound rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic molecule featuring a bicyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition, forming the bicyclic core . The Fmoc group is then introduced through a reaction with fluorenylmethoxycarbonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which rac-(1R,4S,5R)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects is largely dependent on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed under mild basic conditions . The bicyclic structure may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

(1R,4S,5R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)22-10-9-19(18(22)11-22)23-21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,23,26)(H,24,25)/t18-,19-,22+/m0/s1

InChI Key

HXJXYTOFUCGTDW-CNNODRBYSA-N

Isomeric SMILES

C1C[C@]2(C[C@H]2[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CC2(CC2C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

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